(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373458
InChI: InChI=1S/C26H18ClNO5/c1-28-14-16(21-12-18(31-2)8-10-22(21)28)11-24-25(29)20-9-7-19(13-23(20)33-24)32-26(30)15-3-5-17(27)6-4-15/h3-14H,1-2H3/b24-11+
SMILES:
Molecular Formula: C26H18ClNO5
Molecular Weight: 459.9 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

CAS No.:

Cat. No.: VC16373458

Molecular Formula: C26H18ClNO5

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate -

Specification

Molecular Formula C26H18ClNO5
Molecular Weight 459.9 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate
Standard InChI InChI=1S/C26H18ClNO5/c1-28-14-16(21-12-18(31-2)8-10-22(21)28)11-24-25(29)20-9-7-19(13-23(20)33-24)32-26(30)15-3-5-17(27)6-4-15/h3-14H,1-2H3/b24-11+
Standard InChI Key VHWTXYQSKDAFOQ-BHGWPJFGSA-N
Isomeric SMILES CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Introduction

Chemical Information

  • IUPAC Name: (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

  • Molecular Formula: C24H18ClNO5

  • Molecular Weight: Approximately 435.86 g/mol

Functional Groups

The compound contains:

  • Indole Derivative: A 5-methoxy-substituted indole ring with a methyl group at position 1.

  • Benzofuran Core: A dihydrobenzofuran ring system with a ketone group at position 3.

  • Aromatic Ester: A benzoate group substituted with a chlorine atom at the para position.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Condensation Reaction:

    • The formation of the central (2E)-methylidene linkage could be achieved through an aldol condensation between a benzofuran ketone derivative and an aldehyde-functionalized indole.

  • Esterification:

    • The ester bond between the benzofuran system and the 4-chlorobenzoic acid may be formed via Fischer esterification or direct coupling using activating agents like DCC (dicyclohexylcarbodiimide).

Spectroscopic Data

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR would confirm the presence of aromatic protons, methoxy groups, and the methylidene linkage.

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for carbonyl groups (C=O) in the ester and ketone regions (~1700 cm1^{-1}).

    • Aromatic C-H stretching vibrations (~3000 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 436 (corresponding to [M+H]+^+).

Potential Applications

This compound's structural features suggest possible bioactivity, particularly in:

  • Anticancer Research:

    • The indole moiety is known for its cytotoxic properties against tumor cells.

  • Antimicrobial Studies:

    • Benzofuran derivatives have shown antimicrobial activity in previous studies.

  • Drug Design:

    • The combination of indole and benzofuran scaffolds may exhibit dual-targeting mechanisms in biological systems.

In Silico Predictions

Using tools like SwissADME or molecular docking studies, this compound could be evaluated for:

  • Drug-likeness properties (e.g., Lipinski's Rule of Five).

  • Binding affinities to specific protein targets.

Comparative Analysis with Related Compounds

FeatureCurrent CompoundRelated Indole-Benzofuran Derivatives
Functional GroupsMethoxy-indole, benzofuran ketone, chlorobenzoateSimilar scaffolds but different substitutions
Bioactivity PotentialAnticancer, antimicrobialAntioxidant, enzyme inhibition
Synthetic ComplexityModerateRanges from simple to complex depending on substituents

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